molecular formula C25H19FN2O3 B290559 N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide

N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide

Cat. No. B290559
M. Wt: 414.4 g/mol
InChI Key: VVJYFPHMTOPMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide, also known as FNa, is a compound that has been extensively studied for its potential use in scientific research. FNa is a small molecule that is used as a tool to study biological systems, particularly in the field of neuroscience.

Mechanism of Action

N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide binds to the dopamine transporter and inhibits the reuptake of dopamine into presynaptic neurons. This results in an increased concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors in postsynaptic neurons. This mechanism of action is similar to that of cocaine and other drugs of abuse, which also inhibit dopamine reuptake.
Biochemical and Physiological Effects:
The increased activation of dopamine receptors in the brain has several biochemical and physiological effects. It can lead to increased motivation and reward-seeking behavior, as well as increased locomotor activity. N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide in lab experiments is its selectivity for the dopamine transporter. This allows researchers to study the role of dopamine in specific biological systems without affecting other neurotransmitter systems. However, N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide has several limitations. It is a small molecule that can easily cross the blood-brain barrier, which can make it difficult to study peripheral dopamine systems. Additionally, N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide has a short half-life, which can limit its usefulness in long-term studies.

Future Directions

There are several future directions for the use of N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide in scientific research. One direction is the development of new analogs that have improved pharmacokinetic properties, such as longer half-lives and increased selectivity for specific dopamine transporter isoforms. Another direction is the use of N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide in combination with other compounds to study the interactions between different neurotransmitter systems. Finally, N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide may have potential therapeutic applications in the treatment of addiction and anxiety disorders, which should be further explored in future studies.
Conclusion:
In conclusion, N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide is a compound that has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which has several applications in the field of neuroscience. N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide involves several steps. The first step is the synthesis of 4-fluorobenzoic acid, which is then reacted with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting product is then reacted with 2-naphthol to form 4-fluoro-2-naphthyl benzoate. The final step involves the reaction of 4-fluoro-2-naphthyl benzoate with N-(2-aminoethyl)acetamide to form N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide.

Scientific Research Applications

N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide has been used in several scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide has also been used to study the role of dopamine in addiction and reward pathways.

properties

Molecular Formula

C25H19FN2O3

Molecular Weight

414.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide

InChI

InChI=1S/C25H19FN2O3/c26-20-8-12-22(13-9-20)28-25(30)18-5-10-21(11-6-18)27-24(29)16-31-23-14-7-17-3-1-2-4-19(17)15-23/h1-15H,16H2,(H,27,29)(H,28,30)

InChI Key

VVJYFPHMTOPMMC-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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